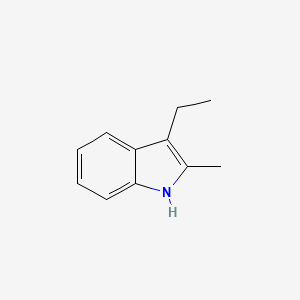
3-ethyl-2-methyl-1H-indole
Cat. No. B8803004
Key on ui cas rn:
35246-18-5
M. Wt: 159.23 g/mol
InChI Key: UTFUFZSBOJRSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06872835B2
Procedure details


1-Pentine-3-ol (0.757 g, 9 mmol), aniline (0.559 g, 6 mmol), Ru3(CO)12 (16.0 mg, 0.025 mmol) and aniline hydrochloride (0.130 g, 1.0 mmol) were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 140° C. for 7.5 hours. After cooling, dichloromethane (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby a 9.3:1 mixture of 2-ethyl-3-methyl indole and 3-ethyl-2-methyl indole (1.06 g; 6.67 mmol; yield, 95%) was obtained.



Name
Ru3(CO)12
Quantity
16 mg
Type
catalyst
Reaction Step One


Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]#[C:2][CH:3](O)[CH2:4][CH3:5].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl.NC1C=CC=CC=1>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru].ClCCl>[CH2:2]([C:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:4]=1[CH3:5])[CH3:1] |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.757 g
|
|
Type
|
reactant
|
|
Smiles
|
C#CC(CC)O
|
|
Name
|
|
|
Quantity
|
0.559 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.13 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=CC=CC=C1
|
|
Name
|
Ru3(CO)12
|
|
Quantity
|
16 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 140° C. for 7.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
whereby a 9.3:1 mixture of 2-ethyl-3-methyl indole
|
Outcomes


Product
Details
Reaction Time |
7.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(NC2=CC=CC=C12)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.67 mmol | |
| AMOUNT: MASS | 1.06 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 111.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
